BMS-962212 is a highly selective small molecule inhibitor of coagulation factor XIa, developed primarily as an anticoagulant agent. Its design aims to prevent pathological thrombus formation while maintaining normal hemostasis, making it a promising candidate for treating thromboembolic disorders. The compound's unique mechanism of action and pharmacological properties have garnered significant attention in both clinical and research settings.
BMS-962212, with the chemical identifier 1430114-34-3, falls under the category of direct inhibitors of coagulation factors, specifically targeting factor XIa. This classification is crucial as it differentiates BMS-962212 from other anticoagulants that may affect multiple pathways in the coagulation cascade. The compound has been developed by Bristol-Myers Squibb and has undergone various stages of clinical trials to assess its safety and efficacy in humans .
The synthesis of BMS-962212 involves several intricate steps:
The entire synthetic process requires careful control of reaction conditions, including temperature, pressure, and the use of specific organic solvents and catalysts to achieve optimal yield and purity .
BMS-962212 is characterized by a complex molecular structure that includes a tetrahydroisoquinoline core. This structure is pivotal for its interaction with factor XIa. The molecular formula and structural data are essential for understanding its reactivity and binding properties:
The three-dimensional conformation of BMS-962212 allows it to fit precisely into the active site of factor XIa, facilitating its inhibitory action .
BMS-962212 can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The outcomes depend heavily on the specific conditions applied during these reactions .
BMS-962212 functions by directly binding to the catalytic domain of factor XIa, inhibiting its enzymatic activity. This reversible interaction prevents the activation of downstream coagulation factors, thereby reducing thrombus formation without significantly impacting normal hemostatic processes. The specificity for factor XIa is particularly advantageous as it minimizes the risk of bleeding complications often associated with broader anticoagulant therapies .
BMS-962212 has several applications across various scientific fields:
The ongoing research into BMS-962212's pharmacological profile continues to highlight its potential utility in developing new anticoagulant therapies .
Factor XIa (FXIa) occupies a critical position within the intrinsic coagulation pathway, serving as a pivotal amplifier of thrombin generation. Unlike factors essential for primary hemostasis (e.g., fibrinogen or thrombin), FXIa primarily sustains thrombus propagation through feedback activation of factors IX, VIII, V, and X, while also downregulating tissue factor pathway inhibitor (TFPI) [7]. This specific role renders it indispensable for pathologic thrombosis under low-shear conditions (e.g., venous thromboembolism or medical device-associated clotting), while being largely dispensable for hemostatic plug formation at injury sites. Epidemiologic studies corroborate this mechanistic distinction: individuals with congenital FXI deficiency exhibit markedly lower incidences of ischemic stroke and deep vein thrombosis compared to the general population, yet experience minimal spontaneous bleeding [7] [8]. Conversely, elevated FXI levels correlate with a 2-fold increased thrombosis risk [7]. This biological profile establishes FXIa as a target capable of uncoupling antithrombotic efficacy from hemorrhagic complications.
Conventional anticoagulants (e.g., warfarin, direct oral anticoagulants) targeting thrombin or factor Xa inevitably impair physiologic hemostasis, resulting in life-threatening bleeding complications such as intracranial hemorrhage (annual incidence: 0.3–0.5%) or gastrointestinal bleeding (annual incidence: 2–3%) [7]. This bleeding liability stems from the central role these factors play in fibrin clot formation and platelet activation. In contrast, FXIa inhibition offers a mechanistic advantage:
This therapeutic index positions FXIa inhibitors as potential replacements for heparin in settings like extracorporeal circuits or as safer chronic anticoagulants.
The development of FXIa-targeted therapeutics has evolved through multiple pharmacological modalities:
Table 1: Evolution of FXI/FXIa-Targeted Therapeutic Approaches
Therapeutic Class | Representative Agent | Key Advantages | Key Limitations |
---|---|---|---|
Antisense Oligonucleotides | IONIS-FXIRx | Sustained suppression, oral potential | Slow onset (weeks), hepatotoxicity concerns |
Monoclonal Antibodies | BAY 1831865 | High specificity, long half-life | Intravenous only, irreversible inhibition |
Small Molecule Inhibitors | BMS-962212 | Rapid PK/PD onset-offset, IV acute care | Requires continuous infusion |
BMS-962212 emerged from this landscape as a first-in-class, parenteral small molecule FXIa inhibitor optimized for acute hospital use [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7